molecular formula C17H14F3N3O4S B10763876 N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B10763876
M. Wt: 413.4 g/mol
InChI Key: DIKAXNPQBMWQPA-UHFFFAOYSA-N
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Description

N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring fused with a pyridine ring, which is further substituted with a methoxy group and a carboxamide group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-methylbenzoic acid, under acidic conditions.

    Pyridine Ring Formation: The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine or ammonia in the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Hydroxylated derivatives: from oxidation.

    Amines: from reduction of the carboxamide group.

    Halogenated derivatives: from substitution reactions.

Scientific Research Applications

N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The pyridine ring can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

N-(4-5-methoxy-7-2-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide: can be compared with other benzothiazole derivatives, such as:

    2-(4-Methoxyphenyl)benzothiazole: Known for its anticancer properties.

    2-(2-Hydroxyphenyl)benzothiazole: Used as a fluorescent probe in biological studies.

    2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial activity.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14F3N3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H13N3O2S.C2HF3O2/c1-9-3-4-11(20-2)12-13(9)21-15(17-12)18-14(19)10-5-7-16-8-6-10;3-2(4,5)1(6)7/h3-8H,1-2H3,(H,17,18,19);(H,6,7)

InChI Key

DIKAXNPQBMWQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=NC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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